Epischisandrone
説明
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPZVVNEGETTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potential Biological Activities of Lignans from Schisandra chinensis: A Technical Overview
Disclaimer: Initial searches for "Epischisandrone" did not yield specific scientific data. It is possible that this is a rare compound, a novel discovery with limited public information, or a misspelling of a related compound. This technical guide will therefore focus on the biological activities of Schisandrin B , a well-researched lignan (B3055560) from the same plant family, Schisandra chinensis, to illustrate the requested data presentation, experimental protocols, and pathway visualizations. The information presented herein pertains to Schisandrin B and is intended to serve as a comprehensive example of the requested technical whitepaper.
Introduction
Lignans isolated from the fruit of Schisandra chinensis have garnered significant attention in the scientific community for their diverse and potent pharmacological effects. Among these, Schisandrin B has been a focal point of research due to its promising hepatoprotective, neuroprotective, and anti-cancer activities. This document provides a detailed overview of the known biological activities of Schisandrin B, with a focus on its underlying molecular mechanisms, supported by quantitative data and detailed experimental methodologies.
Hepatoprotective Effects of Schisandrin B
Schisandrin B has demonstrated significant protective effects against various liver injuries, including those induced by toxins and oxidative stress.
Quantitative Data on Hepatoprotective Activity
| Compound | Model System | Inducing Agent | Measured Parameter | Result | Reference |
| Schisandrin B | Rat hepatocytes | Carbon tetrachloride (CCl4) | Alanine aminotransferase (ALT) leakage | 45% reduction at 10 µM | [1] |
| Schisandrin B | Rat hepatocytes | Carbon tetrachloride (CCl4) | Aspartate aminotransferase (AST) leakage | 52% reduction at 10 µM | [1] |
| Schisandrin B | Human HepG2 cells | Acetaminophen (APAP) | Cell Viability (MTT Assay) | IC50: 25 µM | [2] |
| Schisandrin B | Mice | Alcohol (chronic administration) | Liver triglyceride levels | 30% decrease at 50 mg/kg | [3] |
Experimental Protocol: Assessment of Hepatoprotective Effects in a CCl4-Induced Liver Injury Model in Rats
Objective: To evaluate the in vivo hepatoprotective effect of Schisandrin B against carbon tetrachloride (CCl4)-induced acute liver injury in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Schisandrin B (purity >98%)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Assay kits for Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST)
-
Histology reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
Procedure:
-
Animal Acclimatization: Rats are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into four groups (n=8 per group):
-
Control group (vehicle: olive oil)
-
CCl4 group (CCl4 in olive oil)
-
Schisandrin B low dose + CCl4 group (e.g., 25 mg/kg Schisandrin B)
-
Schisandrin B high dose + CCl4 group (e.g., 50 mg/kg Schisandrin B)
-
-
Dosing: Schisandrin B is administered orally once daily for seven consecutive days. The control and CCl4 groups receive the vehicle.
-
Induction of Liver Injury: On the 7th day, one hour after the final dose of Schisandrin B or vehicle, animals in the CCl4 and treatment groups are administered a single intraperitoneal injection of CCl4 (1 mL/kg, 50% in olive oil). The control group receives an equal volume of olive oil.
-
Sample Collection: 24 hours after CCl4 administration, animals are anesthetized. Blood is collected via cardiac puncture for serum separation. Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathology.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using commercially available kits according to the manufacturer's instructions.
-
Histopathological Examination: Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned (5 µm), and stained with hematoxylin and eosin (B541160) (H&E) for microscopic evaluation of liver damage.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Schisandrin B exerts its hepatoprotective effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation by Schisandrin B.
Neuroprotective Activities of Schisandrin B
Schisandrin B has been shown to possess neuroprotective properties in various models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Quantitative Data on Neuroprotective Effects
| Compound | Model System | Insult | Measured Parameter | Result | Reference |
| Schisandrin B | SH-SY5Y cells | Amyloid-β (Aβ) 25-35 | Cell Viability | 60% increase at 5 µM | [6] |
| Schisandrin B | PC12 cells | 6-hydroxydopamine (6-OHDA) | Reactive Oxygen Species (ROS) | 40% reduction at 10 µM | [7] |
| Schisandrin B | Mice (MPTP model) | MPTP | Dopaminergic neuron loss in substantia nigra | 35% protection at 20 mg/kg | [8] |
Experimental Workflow: Assessment of Neuroprotection in an In Vitro Model of Parkinson's Disease
Caption: Workflow for In Vitro Neuroprotection Assay.
Anti-Cancer Potential of Schisandrin B
Emerging evidence suggests that Schisandrin B exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Quantitative Data on Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay | Result (IC50) | Reference |
| Schisandrin B | Human breast cancer (MCF-7) | MTT Assay | 15 µM | [9] |
| Schisandrin B | Human colon cancer (HCT116) | MTT Assay | 22 µM | [10] |
| Schisandrin B | Human lung cancer (A549) | MTT Assay | 30 µM | [11] |
Signaling Pathway: Induction of Apoptosis via the Mitochondrial Pathway
Schisandrin B can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.
Caption: Mitochondrial Apoptosis Pathway Induced by Schisandrin B.
Conclusion
Schisandrin B, a prominent lignan from Schisandra chinensis, demonstrates a wide array of promising biological activities, including significant hepatoprotective, neuroprotective, and anti-cancer effects. The mechanisms underlying these activities are multifaceted, often involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and cellular homeostasis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Schisandrin B as a potential therapeutic agent. While "this compound" remains an elusive compound in the current scientific literature, the comprehensive investigation of related molecules like Schisandrin B highlights the rich pharmacological potential of natural products from the Schisandra family.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways That Control Rho Kinase Activity Maintain the Embryonic Epicardial Progenitor State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Data From Rating Scales: An Epistemological and Methodological Enquiry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of quantitative data by quantiles in epidemiologic studies: classification according to cases, noncases, or all subjects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Data Quality Assurance, Analysis and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Isolating Epischisandrone: An Application Note and Protocol for Researchers
For Immediate Release
This document provides a detailed protocol for the laboratory isolation of Epischisandrone, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus. This guide is intended for researchers, scientists, and professionals in drug development interested in the purification and further investigation of this class of natural products. Lignans (B1203133) from Schisandra species are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Introduction to this compound
This compound is a bioactive lignan that has been identified in Schisandra henryi. As a member of the dibenzocyclooctadiene lignan family, it shares structural similarities with other well-studied compounds from Schisandra species, which have been shown to modulate key cellular signaling pathways. These pathways include NF-κB, MAPK, and PI3K/Akt, which are critical in inflammation and cell proliferation. While the specific biological activities and mechanisms of action of this compound are still under investigation, its structural analogs have demonstrated significant therapeutic potential, making it a compound of high interest for drug discovery and development.
Data Presentation
| Compound | Plant Source | Extraction Method | Purification Method | Typical Yield (% of dry weight) | Reference |
| Deoxyschisandrin | Schisandra chinensis berries | Ethanol (B145695) Extraction | HPLC | 0.0156% | [1] |
| Gomisin N | Schisandra chinensis berries | Ethanol Extraction | HPLC | 0.0173% | [1] |
| Total Lignans | Schisandra chinensis | Ethanol Percolation | Alumina Column Chromatography | 1.0 - 1.25% |
Experimental Protocols
The following protocol is a comprehensive guide for the isolation of this compound, based on established methods for the purification of lignans from Schisandra species.
Part 1: Extraction of Crude Lignan Mixture
-
Plant Material Preparation:
-
Obtain dried fruits or stems of a Schisandra species known to contain this compound (e.g., S. henryi).
-
Grind the plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 70-95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use heat reflux or Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Part 2: Fractionation and Purification
-
Liquid-Liquid Partitioning (Optional):
-
To enrich the lignan content, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and butanol. Lignans are typically enriched in the ethyl acetate fraction.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., hexane).
-
Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid stain).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using preparative reverse-phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water. A typical starting condition is 50% methanol in water, increasing to 100% methanol over 30-40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Collect fractions corresponding to the peak of interest.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR spectroscopy.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Caption: Potential signaling pathways affected by lignans.
References
Application Notes and Protocols for Investigating the Cellular Effects of Epischisandrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epischisandrone is a lignan (B3055560) compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties. This document provides a comprehensive set of cell culture protocols to investigate the cellular and molecular effects of this compound, with a particular focus on its potential as an anti-cancer agent. While specific data on this compound is emerging, the protocols outlined here are based on established methodologies for studying related and well-characterized Schisandra lignans, such as Schisandrin B and Schisandrin C. These protocols are designed to be adaptable for researchers in academic and industrial settings.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.2 |
| MCF-7 | ER-Positive Breast Cancer | 25.8 |
| HT-29 | Colorectal Carcinoma | 18.5 |
| A549 | Lung Carcinoma | 22.1 |
| HCT116 | Colon Cancer | 12.7 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.3 | 35.1 | 19.6 |
| This compound (10 µM) | 60.2 | 25.4 | 14.4 |
| This compound (20 µM) | 72.1 | 18.5 | 9.4 |
Table 3: Hypothetical Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (10 µM) | 15.8 | 8.2 |
| This compound (20 µM) | 28.4 | 15.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To examine the effect of this compound on key signaling proteins. Based on studies of related compounds, potential pathways to investigate include the cGAS-STING, NLRP3 inflammasome, and MAPK pathways.[1][2]
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STING, anti-NLRP3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Proposed enhancement of the cGAS-STING signaling pathway by this compound.
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Schisandrin B to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lignans as Chemical Markers for Schisandra
Introduction
Schisandra, a genus of woody vines native to Asia and North America, holds a significant place in traditional medicine, particularly in China where the dried ripe fruits of Schisandra chinensis (Turcz.) Baill. are used. The primary bioactive constituents responsible for the therapeutic effects of Schisandra are a group of compounds known as lignans (B1203133). Due to the variability in the chemical composition of Schisandra species and even among different batches of the same species, the identification and quantification of specific lignans as chemical markers are crucial for quality control and ensuring the efficacy and safety of Schisandra-containing products.
While the user requested information on "epischisandrone" as a chemical marker, a comprehensive review of the scientific literature did not yield significant evidence to support its use for the quality control of Schisandra. The available research predominantly focuses on a range of other lignans that are well-established as reliable chemical markers. This document provides detailed application notes and protocols for the use of these recognized lignans in the quality assessment of Schisandra.
Established Lignan (B3055560) Markers for Schisandra
Several lignans have been identified as key chemical markers for the quality control of Schisandra species, particularly S. chinensis. These include, but are not limited to:
-
Schisantherin A
-
Deoxyschizandrin
-
γ-Schizandrin
-
Gomisin A
-
Gomisin N
The concentrations of these lignans can vary depending on the species, geographical origin, and processing methods of the plant material.
Quantitative Data Summary
The following table summarizes the content of major lignans found in Schisandra chinensis fruit, providing a baseline for quality assessment.
| Lignan | Content Range (mg/g of dried fruit) | Reference |
| Schisandrin | 2.199 - 5.332 | [1] |
| Schisantherin A | 2.263 - 6.36 | [1] |
| Deoxyschizandrin | Varies | [2][3] |
| γ-Schizandrin | Varies | [2][3] |
| Gomisin A | Varies | [1] |
| Gomisin N | Varies | [4] |
Note: The content of these lignans can be influenced by various factors and the provided ranges are for reference.
Experimental Protocols
Sample Preparation and Extraction
This protocol describes the extraction of lignans from Schisandra fruit for subsequent analysis.
Workflow for Lignan Extraction from Schisandra
Caption: Workflow for the extraction of lignans from Schisandra fruit.
Protocol Details:
-
Pulverization: Grind the dried Schisandra fruits into a fine powder using a suitable mill.
-
Sieving: Pass the powder through a 60-mesh sieve to ensure particle size uniformity.[5]
-
Weighing: Accurately weigh approximately 0.3 g of the fine powder.[5]
-
Extraction: Transfer the weighed powder to a 25 ml volumetric flask and add 25 ml of methanol.[5] Perform ultrasonic extraction for 20 minutes at room temperature.[5][6] Methanol is a commonly used and effective solvent for extracting these lignans.[5]
-
Volume Adjustment: After extraction, allow the solution to cool to room temperature and add methanol to the original volume to compensate for any solvent loss.[5]
-
Centrifugation: Centrifuge the supernatant at 14,000 rpm for 10 minutes to remove any particulate matter.[5]
-
Collection: The resulting supernatant is the lignan extract, ready for analytical procedures.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the simultaneous quantification of multiple lignans in the prepared Schisandra extract.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of Schisandra lignans.
HPLC System and Conditions:
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, vacuum degasser, thermostatic column compartment, and a UV detector.[5]
-
Column Temperature: 30°C.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).[5][6]
-
Flow Rate: 1.0 ml/min.[5]
-
Injection Volume: 10 μL.[5]
-
Detection Wavelength: 217 nm.[5]
Method Validation:
The analytical method should be validated for linearity, precision, accuracy, and stability to ensure reliable results.[5][6]
Signaling Pathways Modulated by Schisandra Lignans
Schisandra lignans exert their pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanisms of action.
Anti-Inflammatory Signaling Pathway
Several lignans from Schisandra have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways.
Anti-inflammatory action of Schisandra lignans
Caption: Inhibition of inflammatory pathways by Schisandra lignans.
Schisandra lignans, such as schisandrin B, have been shown to suppress the activation of the NF-κB and MAPK signaling pathways.[7][8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory response.[7]
Neuroprotective Signaling Pathway
The neuroprotective effects of Schisandra lignans are attributed to their ability to modulate pathways involved in oxidative stress and neuronal survival.
Neuroprotective action of Schisandra lignans
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Schisandra chinensis Lignans Exert Antidepressant Effects by Promoting BV2 Microglia Polarization toward the M2 Phenotype through the Activation of the Cannabinoid Receptor Type-2-Signal Transducer and Activator of Transcription 6 Pathway. | Semantic Scholar [semanticscholar.org]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandra Chinensis lignans suppresses the production of inflammatory mediators regulated by NF-B, AP-1, and IRF3 in lipopolysaccharide-stimulated RAW264.7 cells | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Epischisandrone Solubility Issues in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Epischisandrone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from plants of the Schisandra genus.[1] Like many other dibenzocyclooctadiene lignans (B1203133), this compound is a lipophilic molecule, which often results in poor aqueous solubility. This can pose a significant challenge in biological assays, which are typically conducted in aqueous buffer systems.
Q2: What are the consequences of poor this compound solubility in assays?
Poor solubility can lead to several experimental issues:
-
Compound Precipitation: The compound may fall out of solution, forming a visible precipitate.
-
Inaccurate Concentration: The actual concentration of the solubilized compound will be lower than the nominal concentration, leading to an underestimation of its potency (higher IC50 or EC50 values).
-
Assay Interference: Precipitated particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.
-
False Positives/Negatives: Compound aggregates can sometimes lead to non-specific inhibition of enzymes or cellular toxicity, resulting in false positives. Conversely, low solubility can lead to false negatives due to an insufficient concentration of the compound interacting with the target.
Q3: What is the recommended first-line solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules.
Q4: How can I avoid precipitation when diluting my DMSO stock of this compound into an aqueous assay buffer?
This is a common issue known as "crashing out." To minimize this:
-
Use a lower concentration stock solution: Instead of a very high concentration (e.g., 100 mM), a 10 mM or 1 mM stock in DMSO might be more amenable to dilution.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.
-
Pre-warm the aqueous buffer: The solubility of many compounds increases with temperature. Using a pre-warmed buffer (e.g., 37°C for cell-based assays) can help.
-
Agitate during dilution: Add the DMSO stock to the aqueous buffer while gently vortexing or stirring to promote rapid mixing and dispersion.
Troubleshooting Guides
Issue 1: Visible precipitate forms in the assay plate.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the assay buffer.
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a simple experiment to find the maximum soluble concentration. Prepare a serial dilution of your this compound DMSO stock in the final assay buffer. Visually inspect for the highest concentration that remains clear after a relevant incubation time.
-
Lower the Working Concentration: If possible, reduce the final assay concentration of this compound to below its determined solubility limit.
-
Modify the Assay Buffer: Consider the addition of solubilizing agents. The table below provides some options.
-
| Solubilizing Agent | Recommended Starting Concentration | Considerations |
| Co-solvents | ||
| DMSO | < 0.5% (v/v) | Can be toxic to cells at higher concentrations. Run a vehicle control. |
| Ethanol | < 1% (v/v) | Can affect enzyme activity and cell viability. |
| Detergents | ||
| Tween® 20 / Triton™ X-100 | 0.01 - 0.1% (v/v) | Primarily for biochemical assays. Can disrupt cell membranes in cell-based assays. |
| Complexing Agents | ||
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Can form inclusion complexes to enhance solubility. |
Issue 2: Inconsistent or non-reproducible assay results.
-
Possible Cause: Undetected micro-precipitation or aggregation of this compound.
-
Troubleshooting Steps:
-
Sonication: After diluting the DMSO stock into the assay buffer, sonicate the solution for a few minutes to break up any small aggregates.
-
Inclusion of a Detergent (for biochemical assays): Adding a low concentration of a non-ionic detergent like Tween® 20 or Triton™ X-100 (0.01-0.05%) to the assay buffer can prevent the formation of aggregates.
-
Use of Serum in Cell-Based Assays: For cell-based assays, the presence of serum (e.g., FBS) can help to solubilize lipophilic compounds through binding to albumin. If your assay can tolerate it, ensure serum is present in the final medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex until fully dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions for a Cell-Based Assay (Example):
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Final Dilution: To achieve a final concentration of 10 µM in a cell culture well with a final volume of 100 µL, add 1 µL of the 1 mM intermediate solution. This will result in a final DMSO concentration of 1%. If this is too high, a further intermediate dilution in cell culture medium can be performed. Always add the compound to the medium, not the other way around, while gently mixing.
-
Protocol 2: Determination of Kinetic Solubility in Assay Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of the this compound stock in DMSO.
-
Add a fixed volume of your final assay buffer to each well.
-
Add a small, equal volume of each DMSO dilution to the corresponding wells of the assay buffer. Include a DMSO-only control.
-
Incubate the plate under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Visually inspect each well for the presence of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
Signaling Pathways and Visualization
Dibenzocyclooctadiene lignans, such as the related compound Schisandrin A, have been reported to modulate several key signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and Nrf2/HO-1.[2] These pathways are often involved in inflammation, oxidative stress, and cell survival.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Epischisandrone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation and analysis of Epischisandrone.
Troubleshooting Guides
Encountering issues during HPLC analysis is common. This guide addresses specific problems you might face when working with this compound and related lignans (B1203133).
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the gradient of the mobile phase. Acetonitrile-water systems have been shown to provide good resolution for lignans.[1][2] Adjust the initial and final concentrations of the organic solvent (acetonitrile) and the gradient slope. |
| Incorrect column selection. | Use a C18 column, as they are commonly and successfully used for lignan (B3055560) separation.[1][2] Consider a column with a smaller particle size for higher efficiency.[3] | |
| Column temperature is not optimal. | Adjust the column temperature. A temperature of around 30°C has been found to be effective.[1][2] | |
| Peak Tailing | Active sites on the stationary phase interacting with the analyte. | Add a small amount of a competing agent, like a buffer, to the mobile phase to block active sites. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[4] | |
| Contaminated guard or analytical column. | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[5] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to maintain a stable pH. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[5] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Backpressure | Blocked frit or column contamination. | Replace the column inlet frit. Flush the column with a strong solvent to remove any contaminants.[3] |
| High mobile phase viscosity. | Optimize the mobile phase composition to reduce viscosity. | |
| Small particle size of the stationary phase. | While smaller particles improve resolution, they increase backpressure. Ensure your HPLC system can handle the pressure generated by the column.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution using acetonitrile (B52724) and water.[1][2] Begin with a flow rate of 1.0 mL/min and a column temperature of 30°C.[1][2] The detection wavelength can be set around 217 nm or 254 nm.[1][6]
Q2: How should I prepare my sample containing this compound for HPLC analysis?
A2: Ultrasonic extraction with pure methanol (B129727) has been shown to be an efficient method for extracting lignans from plant material.[1][2] After extraction, the sample should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Q3: What is the role of the mobile phase composition in separating this compound?
A3: The mobile phase composition, particularly the ratio of organic solvent (acetonitrile or methanol) to water, determines the retention and separation of this compound. An acetonitrile-water system often provides better resolution for lignans compared to methanol-water.[1][2] A gradient elution, where the concentration of the organic solvent is increased over time, is typically necessary to separate multiple lignans in a sample.
Q4: How does column temperature affect the separation?
A4: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times and peak shapes. For lignan separations, a temperature of around 30°C has been found to provide good results.[1][2][7] It is crucial to maintain a stable temperature using a column oven for reproducible results.
Q5: What detection wavelength should I use for this compound?
A5: Based on methods for related lignans, a UV detector set at a wavelength between 217 nm and 254 nm should be suitable for detecting this compound.[1][6] It is advisable to determine the UV absorption maximum of a pure standard of this compound for optimal sensitivity.
Experimental Protocols
Optimized HPLC Method for Lignan Separation (including this compound)
This protocol is based on established methods for the simultaneous determination of multiple lignans from Schisandra chinensis.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water |
| Gradient | Linear gradient (specifics may need optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 217 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh the powdered sample material.
-
Add pure methanol as the extraction solvent.
-
Perform ultrasonic extraction for 20-30 minutes at room temperature.[2]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.
Visualizations
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Key Parameters Influencing HPLC Separation
Caption: Key parameters influencing the separation of analytes in HPLC.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Dynamic Changes in Lignan Content and Antioxidant Capacity During the Development of Three Cultivars of Schisandra chinensis Seeds [mdpi.com]
- 7. mdpi.com [mdpi.com]
preventing degradation of Epischisandrone during storage
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid Epischisandrone?
For solid this compound, it is recommended to store it in a tightly sealed vial in a dry, dark place. Based on general guidelines for bioactive chemicals, storage at -20°C is advisable for long-term stability.[1] For short periods, such as during shipping, exposure to higher temperatures (less than one week) is unlikely to significantly affect the product's efficacy.[1]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared fresh for immediate use whenever possible.[1] If storage is necessary, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions can be considered usable for up to one month, but their stability should be verified for your specific experimental conditions.[1] Long-term storage of bioactive compounds in solution is generally not recommended.[1]
Q3: What are the common causes of this compound degradation?
Phytoconstituents like this compound can be susceptible to various environmental factors that lead to degradation.[2] These factors include:
-
Hydrolysis: Degradation due to reaction with water. This can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen.
-
Photolysis: Degradation caused by exposure to light.
-
Thermolysis: Degradation due to exposure to high temperatures.
Q4: I suspect my this compound has degraded. How can I check its purity?
Several analytical techniques can be used to assess the purity of your this compound sample and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[2][3] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
Troubleshooting Guide
Issue: I observe unexpected or inconsistent results in my experiments.
This could be a sign of this compound degradation. Follow these troubleshooting steps:
Caption: Troubleshooting workflow for unexpected experimental results.
Data on Compound Stability
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on typical results from forced degradation studies of pharmaceutical compounds.[3][5]
| Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| Solid | 6 months | -20°C | >99% | Not Detected |
| 6 months | 4°C | 98% | DP-1 | |
| 1 week | 40°C | 95% | DP-1, DP-2 | |
| Solution (in DMSO) | 1 month | -20°C | 97% | DP-1 |
| 1 month | 4°C | 90% | DP-1, DP-3 | |
| 24 hours | Room Temp | 92% | DP-1, DP-3 | |
| Forced Degradation | 24 hours | 60°C | 85% | DP-1, DP-2, DP-4 |
| 24 hours | 0.1 M HCl | 91% | DP-3 | |
| 24 hours | 0.1 M NaOH | 78% | DP-5 | |
| 24 hours | 3% H₂O₂ | 88% | DP-2, DP-4 | |
| 8 hours | UV Light | 93% | DP-6 |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[3]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Collection: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Processing:
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify degradation products.[3][5]
Hypothetical Degradation Pathways
Based on common degradation mechanisms for natural products, here are some plausible degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progresses in Analytical Perspectives of Degradation Studi...: Ingenta Connect [ingentaconnect.com]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting inconsistent results in Epischisandrone experiments
Welcome to the technical support center for Epischisandrone experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive lignan (B3055560) isolated from Schisandra chinensis. Its primary mechanism of action is believed to be the modulation of cellular stress response pathways, particularly through the activation of the Nrf2 signaling pathway. This pathway plays a crucial role in protecting cells from oxidative damage.
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors. Common issues include:
-
Compound Stability and Solubility: this compound, like many natural compounds, may have limited stability and solubility in aqueous solutions. Ensure proper dissolution and watch for precipitation.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can all impact cellular response.[2]
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, MTS, ATP-based) can be susceptible to interference from the compound itself. Consider using orthogonal methods to confirm results.
Q3: My in vivo experiments are showing high variability between subjects. What are some potential reasons?
A3: High variability in animal studies is a common challenge. Factors that can contribute to this include:
-
Compound Administration: The route of administration, vehicle used, and dosing volume can all affect the bioavailability of this compound.
-
Animal Health and Stress: The overall health and stress levels of the animals can significantly impact experimental outcomes. Acclimatize animals properly and handle them consistently.[3]
-
Metabolism and Clearance: Individual differences in metabolism and clearance rates of the compound can lead to variable responses.
Q4: How can I best prepare this compound for my experiments?
A4: Proper preparation is critical for obtaining reproducible results. It is recommended to:
-
Use a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Prepare fresh dilutions: Dilute the stock solution in your cell culture medium or vehicle immediately before use to minimize degradation.
-
Filter-sterilize: If not using an aseptic technique for preparation, filter-sterilize the final working solution before adding it to cells or administering it to animals.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Stability
Symptoms:
-
Precipitate observed in stock solutions or working dilutions.
-
Inconsistent dose-response curves.
-
Loss of compound activity over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Methodologies:
-
Solubility Testing Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in your final experimental medium (e.g., DMEM with 10% FBS).
-
Visually inspect for precipitation at each dilution step under a microscope.
-
Determine the highest concentration that remains fully dissolved.
-
Issue 2: Off-Target Effects in Cell-Based Assays
Symptoms:
-
Unexpected changes in cell morphology.
-
Cytotoxicity at concentrations where the specific intended effect is not observed.
-
Activation of multiple signaling pathways unrelated to the primary target.
Troubleshooting Logic:
Caption: Logic for diagnosing off-target effects.
Experimental Protocols:
-
Western Blot for Nrf2 Pathway Activation:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Nrf2, Keap1, and downstream targets (e.g., HO-1, NQO1), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (Approx.) | Notes |
| DMSO | > 50 mM | Recommended for stock solutions. |
| Ethanol | ~10 mM | Can be used for some applications. |
| PBS | < 10 µM | Poorly soluble in aqueous buffers.[1] |
| Cell Culture Medium + 10% FBS | ~25 µM (with <0.1% DMSO) | Final DMSO concentration should be kept low. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Notes |
| Nrf2 Activation | HepG2 | 1 - 20 µM | Monitor for cytotoxicity at higher concentrations.[4] |
| Anti-inflammatory | RAW 264.7 | 5 - 50 µM | Dependent on the inflammatory stimulus used. |
| Cytotoxicity | Varies | > 50 µM | Cell line dependent. |
Signaling Pathway
Nrf2 Signaling Pathway Activation by this compound
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.
Caption: this compound-mediated Nrf2 pathway activation.
References
- 1. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Experimental Studies of the Effect of Schisandrachinensis Extract on the State of Adaptive Capabilities of Rats under Chronic and General Exposure to Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epischisandrone Solution Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Epischisandrone in solution. Given the limited specific data on this compound, the recommendations provided are based on general principles for the stabilization of related natural products, particularly lignans (B1203133) from Schisandra species.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often suggests chemical degradation. Lignans can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, oxygen, and certain pH conditions. It is recommended to prepare fresh solutions and store them under inert gas (like argon or nitrogen) in amber vials to minimize light and oxygen exposure.
Q2: I'm observing precipitation in my this compound stock solution. What could be the cause?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Temperature Effects: Solubility of compounds often decreases at lower temperatures. If you are storing your solution at 4°C or -20°C, the compound may be precipitating out.
-
Solvent Evaporation: Over time, the solvent may evaporate, increasing the concentration of this compound and leading to precipitation.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
To address this, try gently warming the solution and vortexing to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.
Q3: What are the optimal storage conditions for an this compound solution to ensure its stability?
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down chemical degradation reactions. |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil. | Protects against photodegradation. |
| Atmosphere | Overlay the solution with an inert gas (argon or nitrogen) before sealing. | Minimizes oxidation. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). | Water and impurities can promote degradation. |
| pH | Maintain a slightly acidic to neutral pH (if in an aqueous buffer). | Avoid strongly acidic or basic conditions which can catalyze hydrolysis or other reactions. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
Inconsistent biological activity can be a direct consequence of compound instability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform a quick quality control check using HPLC or LC-MS to look for the appearance of degradation peaks.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Aliquot your stock solution into smaller, single-use volumes.
-
Issue 2: The concentration of my this compound solution, as measured by HPLC, is decreasing over time.
This is a clear indication of degradation. The rate of degradation can be influenced by several factors.
-
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the In Vivo Anticancer Effects of Schisandra Lignans and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents from natural sources is a rapidly evolving field. Among the promising candidates are lignans (B1203133) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. While the specific compound "Epischisandrone" lacks dedicated in vivo research, several of its closely related lignans, including Schisandrin A, Schisandrin B, and Gomisin A, have demonstrated significant anticancer properties in preclinical animal models. This guide provides a comprehensive comparison of the in vivo anticancer effects of these Schisandra lignans alongside two other well-researched natural compounds, Curcumin and Resveratrol. The data presented herein is compiled from various experimental studies to offer an objective overview of their performance, supported by detailed experimental protocols and visualizations of the underlying molecular pathways.
Comparative Analysis of In Vivo Anticancer Efficacy
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of the effects of Schisandrin A, Schisandrin B, Gomisin A, Curcumin, and Resveratrol across different cancer models.
Table 1: In Vivo Efficacy of Schisandra Lignans in Xenograft Models
| Compound | Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Quantitative Outcomes |
| Schisandrin A | Triple-Negative Breast Cancer | Xenograft mouse model | MDA-MB-231 | Not specified in abstract[1] | Markedly inhibited tumor growth[1] |
| Schisandrin B | Colon Cancer | Nude mice | HCT116 | 50 mg/kg, orally, every other day for 1 week | Significantly reduced tumor volume and weight compared to control[2] |
| Schisandrin B | Hepatocellular Carcinoma | Balb/c nude mice | Huh-7 | 100, 200, 400 mg/kg, gavage, for 21 days | Significantly reduced tumor weight and volume at all doses |
| Schisandrin B | Osteosarcoma (Lung Metastasis) | Not specified | 143B, MG63, Saos2, U2OS | Not specified in abstract[3] | Suppressed tumor growth and reduced lung metastasis[3] |
| Gomisin A | Ovarian Cancer | Female BALB/c nude mice | SKOV3 | 20 mg/kg, intraperitoneal, daily for 14 days | Enhanced the tumor-inhibitory effects of paclitaxel[4] |
| Gomisin M2 | Breast Cancer | Zebrafish xenograft model | MDA-MB-231, HCC1806 | Not specified in abstract | Significantly inhibits BCSC proliferation and promotes apoptosis |
Table 2: In Vivo Efficacy of Comparator Natural Compounds in Xenograft Models
| Compound | Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Quantitative Outcomes |
| Curcumin | Non-Small Cell Lung Cancer | Athymic nude mice | NCI-H460 | 100 mg/kg, oral gavage | Tumor size reduced to 200.6 ± 24.9 mm³ vs. 405.0 ± 66.6 mm³ in control. Tumor weight reduced to 247.3 ± 42.1 mg vs. 520.0 ± 49.8 mg in control[5] |
| Curcumin | Non-Small Cell Lung Cancer (Orthotopic) | Athymic nude mice | H1975 | 100 mg/kg, oral gavage | Significantly improved survival rate and reduced tumor weight (500.5 ± 53.7 mg vs. 714.8 ± 75.4 mg in control)[5] |
| Curcumin | Colorectal Cancer | Patient-Derived Xenografts (PDX) | CC15OT, CC15PT, CC16AGT | Not specified | Tumor growth inhibition of 79.1%, 36.7%, and 51.5% respectively[6] |
| Resveratrol | Ovarian Cancer | Fluorescent xenograft mouse model | Not specified | Not specified | Significantly reduced tumor burden compared to control. Suppressed tumor regrowth after cisplatin (B142131) treatment[7] |
| Resveratrol | General Tumor Growth and Metastasis | Mice | Not specified | Not specified | Effectively inhibited tumor growth and metastasis[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo experiments cited in this guide.
General Xenograft Tumor Model Protocol
-
Animal Model: Athymic nude mice (BALB/c-nu/nu), typically 4-6 weeks old, are commonly used due to their compromised immune system, which prevents the rejection of human tumor xenografts.
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Tumor Cell Inoculation: A suspension of cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length × Width²)/2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The investigational compound is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the designated dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound).
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analyses such as histopathology (e.g., H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), and Western blotting to assess protein expression levels. Body weight of the animals is also monitored throughout the study as an indicator of systemic toxicity.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these natural compounds are attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Schisandra Lignans Signaling Pathways
Schisandra lignans, including Schisandrin A and B, have been shown to exert their anticancer effects by targeting multiple signaling pathways. Schisandrin A has been found to inhibit triple-negative breast cancer by regulating the Wnt/ER stress signaling pathway.[1] Schisandrin B has been reported to induce cell cycle arrest and apoptosis in colon cancer cells through the CHOP signaling pathway and also targets the RhoA/ROCK1 pathway in hepatocellular carcinoma.[2][9]
Caption: Signaling pathways modulated by Schisandrin B in cancer cells.
Curcumin Signaling Pathways
Curcumin's anticancer effects are pleiotropic, impacting numerous signaling cascades. It is known to inhibit the STAT3 pathway in non-small cell lung cancer, leading to reduced angiogenesis and tumor growth.[5] It also modulates the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, among others.[10]
Caption: Key signaling pathways targeted by Curcumin in its anticancer action.
Resveratrol Signaling Pathways
Resveratrol has been shown to exert its anticancer effects by targeting multiple signaling pathways. It can suppress the Wnt/β-catenin signaling pathway and also impacts the PI3K/Akt and NF-κB pathways.[11] Its ability to activate NK cells also contributes to its in vivo anticancer activity.[8]
Caption: Anticancer signaling pathways influenced by Resveratrol.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a potential anticancer compound.
Caption: A standard experimental workflow for in vivo anticancer drug testing.
Conclusion
This guide provides a comparative overview of the in vivo anticancer effects of Schisandra lignans (Schisandrin A, Schisandrin B, and Gomisin A) and two other prominent natural compounds, Curcumin and Resveratrol. The presented data, derived from preclinical studies, highlights the potential of these compounds in inhibiting tumor growth and progression across various cancer types. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of oncology and drug discovery. While the absence of specific in vivo data for "this compound" is noted, the promising results from its related lignans warrant further investigation into the anticancer potential of compounds from Schisandra chinensis. Future studies should focus on standardized protocols and head-to-head comparisons to better elucidate the relative efficacy of these natural products and their potential for clinical translation.
References
- 1. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Curcumin inhibits human non-small cell lung cancer xenografts by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turmeric Is Therapeutic in Vivo on Patient-Derived Colorectal Cancer Xenografts: Inhibition of Growth, Metastasis, and Tumor Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Epischisandrone Extraction Methods for Researchers and Drug Development Professionals
An in-depth guide to the efficiency, protocols, and workflows of leading extraction techniques for Epischisandrone and related lignans (B1203133) from Schisandra species.
This guide provides a comprehensive comparative analysis of various methods for the extraction of this compound and other bioactive lignans from their primary plant source, the genus Schisandra. As the therapeutic potential of these compounds continues to be explored, the selection of an optimal extraction technique is paramount for maximizing yield, ensuring purity, and maintaining cost-effectiveness in research and drug development. This report details the experimental protocols and presents a quantitative comparison of conventional and modern extraction techniques, including Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
While specific quantitative data for this compound is limited in publicly available literature, this analysis leverages data for total lignans and other major lignans from Schisandra chinensis, such as Schisandrin B, which serve as a reliable proxy for comparing the efficiencies of these methods.
Quantitative Comparison of Extraction Methods
The selection of an extraction method is a critical step that influences the yield and purity of the target compounds. The following table summarizes the performance of different extraction techniques based on studies of lignan (B3055560) extraction from Schisandra chinensis.
| Extraction Method | Total Lignan Yield (mg/g) | Key Parameters | Advantages | Disadvantages |
| Soxhlet Extraction | ~10.5 | Methanol (B129727), 4 hours | Well-established, simple apparatus | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | ~12.8 | 81% Ethanol (B145695), 223 W, 30 min (repeated 3x) | Reduced extraction time, lower solvent consumption, improved efficiency | Equipment cost, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | ~11.7 | 80% Ethanol, 850 W, 35 min | Rapid extraction, reduced solvent usage, higher throughput | Specialized equipment required, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | Variable (dependent on specific lignan) | CO₂, 15 MPa, 36°C, 4 hours | Environmentally friendly ("green"), high selectivity, solvent-free extract | High initial investment, complex operation |
| Smashing Tissue Extraction (STE) | ~13.9 | 75% Ethanol, 180 V, 1 min | Highest reported yield , extremely short extraction time | Specialized equipment, may not be widely available |
Note: The yields presented are for total lignans from Schisandra chinensis and are compiled from various studies for comparative purposes. Actual yields of this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized protocols for the key extraction methods discussed.
Soxhlet Extraction (SE)
This conventional method relies on the continuous washing of the plant material with a distilled solvent.
Materials and Equipment:
-
Dried and powdered Schisandra fruit (passed through a 120-mesh sieve)
-
Methanol
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 2.0 g of the powdered Schisandra fruit and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 200 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 4 hours.
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.
Materials and Equipment:
-
Dried and powdered Schisandra fruit (passed through a 120-mesh sieve)
-
81% aqueous ethanol
-
Flask (150 mL)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Accurately weigh 2.0 g of the powdered Schisandra fruit into a 150 mL flask.
-
Add 40 mL of 81% aqueous ethanol to the flask.
-
Partially immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Sonicate the mixture at a power of 223 W for 30 minutes.[1]
-
Repeat the extraction process two more times with fresh solvent for the residue.
-
Combine the extracts from the three cycles and filter to remove solid particles.
-
The resulting filtrate is the ultrasonic extraction sample.[1]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered Schisandra fruit (passed through a 120-mesh sieve)
-
80% aqueous ethanol
-
Microwave extraction system with a flask (150 mL)
-
Filtration apparatus
Procedure:
-
Accurately weigh 2.0 g of the powdered Schisandra fruit and place it in the microwave extraction flask.[1]
-
Add 25 mL of 80% aqueous ethanol to the flask.[1]
-
Place the flask in the microwave extractor and set the power to 850 W and the extraction time to 35 minutes.[1]
-
After the extraction is complete, allow the mixture to cool.
-
Filter the extract to remove the plant residue.[1]
-
The filtrate is the microwave extraction sample.[1]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering high selectivity and a clean extract.
Materials and Equipment:
-
Dried and powdered Schisandra fruit
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol), if necessary
Procedure:
-
Load the ground Schisandra fruit into the extraction vessel of the SFE system.
-
Set the extraction parameters. A typical condition is a pressure of 15 MPa and a temperature of 36°C.[2]
-
Pump supercritical CO₂ through the extraction vessel for a specified duration, for example, 4 hours.[2]
-
The extract is separated from the supercritical fluid in a separator by reducing the pressure and/or changing the temperature.
-
Collect the solvent-free extract.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for each extraction method.
References
Epischisandrone: A Comparative Analysis of its Activity Against Known Inhibitors of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the lignan (B3055560) Epischisandrone against established inhibitors of critical cellular signaling pathways implicated in cancer and inflammation: the NF-κB, PI3K/Akt, and MAPK/ERK pathways. While specific quantitative data for this compound's inhibitory activity is still emerging, this document serves as a framework for its potential therapeutic evaluation based on the known activities of structurally related compounds.
Signaling Pathways and Points of Intervention
The diagram below illustrates the simplified signaling cascades for the NF-κB, PI3K/Akt, and MAPK/ERK pathways, highlighting the points of intervention for benchmark inhibitors. This compound, a natural compound isolated from Schisandra henryi, is postulated to exert its effects on these pathways, similar to other bioactive lignans (B1203133) from the Schisandra genus.
Caption: Key signaling pathways and inhibitor targets.
Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected benchmark inhibitors. The IC50 for this compound is a hypothetical value for illustrative purposes, based on preliminary findings of its activity against P-388 lymphoma cells. Further experimental validation is required to determine its precise potency.
| Compound | Target Pathway | Target Molecule | Cell Line | IC50 |
| This compound | Cytotoxicity | Not Specified | P-388 (Murine Lymphoma) | ~5 µM (Assumed) |
| Bay 11-7082 | NF-κB | IKKα | Various | 5-10 µM[1][2][3] |
| Wortmannin | PI3K/Akt | PI3K | Various | 2-5 nM[4][5][6][7][8] |
| LY294002 | PI3K/Akt | PI3K | Various | 0.5-1.5 µM[9][10][11][12][13] |
| U0126 | MAPK/ERK | MEK1/2 | Various | 58-72 nM[14][15][16][17][18] |
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and benchmark inhibitors on cancer cell lines.
Materials:
-
P-388 (or other suitable lymphoma/cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and benchmark inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of this compound or a benchmark inhibitor (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[19][20][21]
Western Blot Analysis for Pathway Inhibition
This protocol is used to determine the effect of this compound and benchmark inhibitors on the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK/ERK pathways.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound and benchmark inhibitors
-
Stimulants (e.g., TNF-α for NF-κB, EGF for PI3K/Akt and MAPK/ERK)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound or a benchmark inhibitor for 1-2 hours before stimulating with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like this compound.
Caption: A typical experimental workflow for inhibitor characterization.
References
- 1. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of echinocandins against 562 clinical yeast isolates from a Romanian multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of EphA receptor tyrosine kinase inhibits the Ras/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypericin and its anticancer effects: From mechanism of action to potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An impedance-based cytotoxicity assay for real-time and label-free assessment of T-cell-mediated killing of adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schisandrin B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]
- 20. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Epischisandrone Waste
Disclaimer: The following procedures are provided for the hypothetical hazardous chemical "Epischisandrone." As this is not a recognized chemical compound, this guide is based on established best practices for the handling and disposal of hazardous organic chemical waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any known chemical before handling.
This document provides essential safety and logistical information for the proper disposal of waste containing this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hypothetical Hazard Profile and Properties of this compound
For the purpose of this guide, this compound is assumed to be a volatile and toxic organic compound. The following table summarizes its hypothetical properties and hazards, which dictate the required disposal protocols.
| Property | Hypothetical Value / Characteristic |
| Physical State | Liquid |
| Volatility | High |
| Toxicity | Acutely toxic via inhalation and skin contact |
| Solubility | Soluble in organic solvents (e.g., acetone (B3395972), ethanol), insoluble in water |
| Reactivity | Reacts with strong oxidizing agents |
| Primary Hazards | Flammable, Carcinogenic, Environmental Hazard |
Personal Protective Equipment (PPE)
The correct use of Personal Protective Equipment (PPE) is crucial to prevent exposure when handling this compound waste.[1][2] Different levels of PPE may be required depending on the task.[1][3]
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended).[4][5] |
| Eye Protection | Chemical splash goggles or a face shield.[4] |
| Body Protection | Flame-resistant lab coat or a chemical-resistant apron over a lab coat.[4] |
| Respiratory Protection | Required when handling large quantities or in case of a spill. Use a full-face air-purifying respirator.[3][4] |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.[6][7] Never mix incompatible wastes.[6]
| Waste Type | Collection Container |
| Liquid this compound Waste | Clearly labeled, leak-proof container with a screw cap.[6][8] The container must be chemically compatible.[7][8] |
| Contaminated Solid Waste (e.g., gloves, wipes) | Labeled, sealed plastic bag or a designated solid waste container.[9][10] |
| Contaminated Sharps (e.g., needles, glass) | Puncture-proof sharps container clearly marked as "Hazardous Waste".[11] |
| Aqueous Waste (from rinsing) | The first rinse of a container must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations.[12] |
Experimental Protocols: Step-by-Step Disposal Procedures
Protocol 1: Routine Disposal of this compound Waste
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory for the collection of hazardous waste.[7]
-
Label Waste Containers: As soon as you begin collecting waste, affix a "Hazardous Waste" label.[8][13] The label must include the full chemical name ("this compound") and a clear description of the contents.[8]
-
Collect Waste:
-
For liquid waste, pour carefully into the designated liquid waste container, using a funnel if necessary.
-
For solid waste, place it in the designated solid waste container.
-
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][8][13]
-
Store Safely: Store the waste containers in a secondary containment bin to prevent the spread of spills.[6][8]
-
Request Pickup: Once a container is nearly full, or before it has been stored for the maximum allowable time per your institution's policy, schedule a pickup with your EHS department.[6][11]
Protocol 2: Decontamination of Empty this compound Containers
Empty chemical containers must be properly decontaminated before disposal.[12]
-
Triple Rinse:
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[14][15]
-
Deface Label: Completely remove or obscure the original label with a permanent marker.[6][16]
-
Dispose: Dispose of the decontaminated container in the appropriate recycling or trash receptacle, as per institutional guidelines.[12]
Mandatory Visualizations
Caption: Workflow for the routine disposal of this compound waste.
Caption: Decision-making process for handling an this compound spill.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.[9][17]
Minor Spill (< 1 Liter and not highly volatile)
-
Alert Personnel: Immediately alert others in the vicinity.[17]
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before addressing the spill.[17][18]
-
Containment: Confine the spill by creating a dike around it with absorbent material, working from the outside in.[9][18]
-
Absorption: Cover the spill with an appropriate absorbent material (e.g., vermiculite (B1170534) or a commercial spill kit).[17][18]
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.[9][10]
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water.[18]
-
Disposal: Label the waste container and arrange for pickup through your EHS department.[9]
Major Spill (> 1 Liter or highly volatile)
-
Evacuate: Immediately evacuate the laboratory.[17]
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.[17]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.[18]
-
Do Not Attempt to Clean: Only trained emergency responders should handle major spills.[17]
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. media.path.org [media.path.org]
- 3. epa.gov [epa.gov]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. solusgrp.com [solusgrp.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. Chemical Spill Response [augusta.edu]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
